3,4-dimethoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
3,4-Dimethoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a (2Z)-configured benzothiazol-2-ylidene core substituted with three methyl groups (positions 3, 4, and 7) and a 3,4-dimethoxybenzamide moiety. The Z-configuration at the imine bond (C=N) stabilizes the planar geometry of the benzothiazole ring, influencing intermolecular interactions and biological activity. This compound’s structural complexity arises from the interplay of electron-donating methoxy and methyl groups, which modulate electronic properties and solubility .
Properties
IUPAC Name |
3,4-dimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-6-7-12(2)17-16(11)21(3)19(25-17)20-18(22)13-8-9-14(23-4)15(10-13)24-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOGPWNCDGRSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Moiety: The benzothiazole intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-dimethoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electronic Modulation : Methoxy groups on the benzamide moiety increase electron density, which may influence binding to enzymatic targets (e.g., kinases) .
- Stereochemical Impact : The Z-configuration in the target compound and ensures planar conformations, favoring π-π stacking in crystal lattices or target binding pockets .
Analysis :
Crystallographic Data :
- The compound in exhibits a mean σ(C–C) = 0.002 Å and R factor = 0.038, indicating high structural precision. The target compound’s Z-configuration and methoxy groups may similarly stabilize crystal packing via C–H···O and π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
